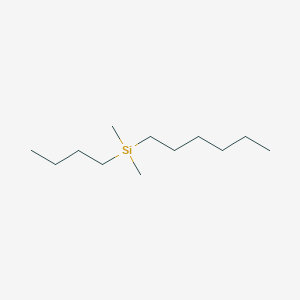
Butyl(hexyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(hexyl)dimethylsilane is an organosilicon compound with the molecular formula C12H28Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is characterized by its unique structure, which includes butyl, hexyl, and dimethyl groups attached to a central silicon atom. Organosilicon compounds like this compound are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(hexyl)dimethylsilane typically involves the hydrosilylation reaction, where an alkene (hexene) reacts with a silane compound (dimethylbutylsilane) in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Temperature: Typically carried out at elevated temperatures ranging from 50°C to 150°C.
Solvent: Solvents like toluene or hexane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purification: Ensuring high purity of the starting materials to avoid impurities in the final product.
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Catalyst Recovery: Implementing methods to recover and recycle the catalyst to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(hexyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reaction with reducing agents to form simpler silanes.
Substitution: Reaction with halogens or other nucleophiles to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens like chlorine or bromine, and nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of silanols (R3SiOH) or siloxanes (R3SiOSiR3).
Reduction: Formation of simpler silanes (R3SiH).
Substitution: Formation of organosilicon compounds with various functional groups (R3SiX, where X is a substituent).
Applications De Recherche Scientifique
Butyl(hexyl)dimethylsilane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its hydrophobic properties and thermal stability.
Mécanisme D'action
The mechanism by which Butyl(hexyl)dimethylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The pathways involved include:
Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon double bonds.
Siloxane Formation: Formation of silicon-oxygen-silicon linkages through condensation reactions.
Comparaison Avec Des Composés Similaires
Butyl(hexyl)dimethylsilane can be compared with other similar organosilicon compounds, such as:
Dimethylsilane (C2H8Si): A simpler silane with only two methyl groups attached to the silicon atom.
Trimethylsilane (C3H10Si): Contains three methyl groups attached to the silicon atom.
Phenylsilane (C6H5SiH3): Contains a phenyl group attached to the silicon atom.
Uniqueness
This compound is unique due to its combination of butyl, hexyl, and dimethyl groups, which confer specific chemical properties such as increased hydrophobicity and thermal stability. These properties make it particularly useful in applications requiring durable and water-resistant materials.
Propriétés
Numéro CAS |
80054-50-8 |
|---|---|
Formule moléculaire |
C12H28Si |
Poids moléculaire |
200.44 g/mol |
Nom IUPAC |
butyl-hexyl-dimethylsilane |
InChI |
InChI=1S/C12H28Si/c1-5-7-9-10-12-13(3,4)11-8-6-2/h5-12H2,1-4H3 |
Clé InChI |
RWDPAOLDBTYYEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](C)(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


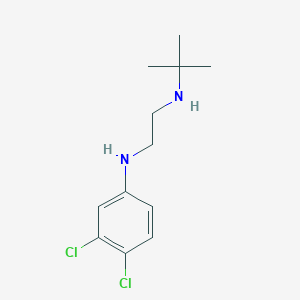
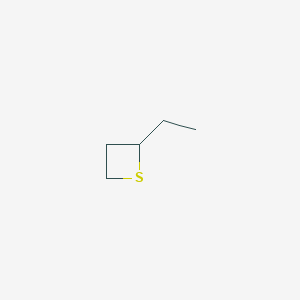
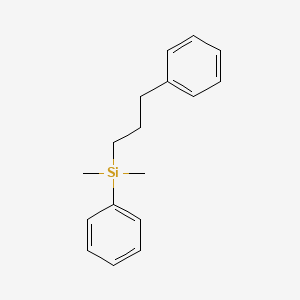
![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)
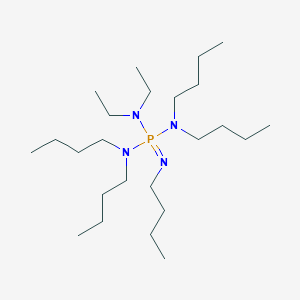
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
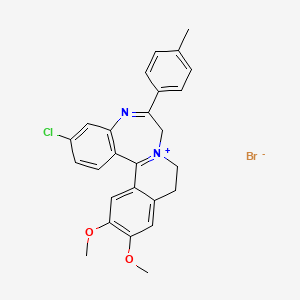
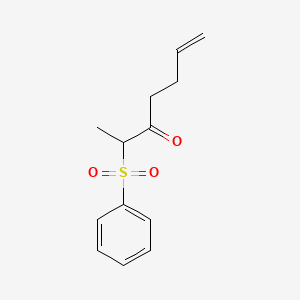
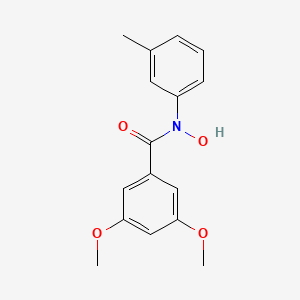
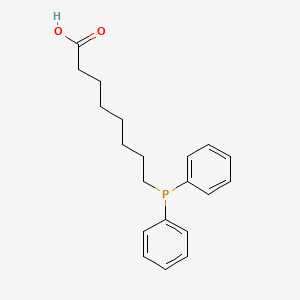
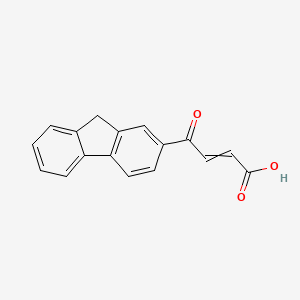
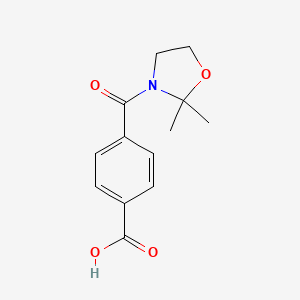

![4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline](/img/structure/B14433518.png)
